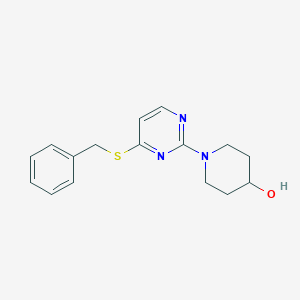![molecular formula C15H16N4OS B6982344 7-[[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol](/img/structure/B6982344.png)
7-[[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol is a complex organic compound that features a quinoline core linked to a thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol typically involves multiple steps, starting with the preparation of the quinoline and thiadiazole intermediates. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The thiadiazole moiety can be prepared by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
7-[[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Wissenschaftliche Forschungsanwendungen
7-[[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7-[[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins or nucleic acids. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline and thiadiazole derivatives, such as:
Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities and applications.
Thiadiazole derivatives: These compounds contain the thiadiazole moiety and are known for their diverse biological activities.
Uniqueness
7-[[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol is unique due to the combination of the quinoline and thiadiazole moieties, which may confer distinct biological activities and chemical properties compared to other compounds with only one of these functional groups .
Eigenschaften
IUPAC Name |
7-[[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-9(2)14-18-15(21-19-14)17-8-11-6-5-10-4-3-7-16-12(10)13(11)20/h3-7,9,20H,8H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHHNVUMEPMCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)NCC2=C(C3=C(C=CC=N3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[1-[4-(4-Benzylsulfanylpyrimidin-2-yl)piperazin-1-yl]ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6982263.png)
![1-[4-[2-[(4-Benzylsulfanylpyrimidin-2-yl)amino]ethyl]piperazin-1-yl]ethanone](/img/structure/B6982266.png)
![3-[(4-Benzylsulfanylpyrimidin-2-yl)amino]propan-1-ol](/img/structure/B6982269.png)
![2,6-dicyclopropyl-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6982277.png)

![6-cyclopentyl-2-N,4-N-bis[(1-methylimidazol-2-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6982288.png)
![3-[[4-Cyclopentyl-6-(3-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]propan-1-ol](/img/structure/B6982292.png)
![1-[4-Cyclopentyl-6-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-yl]piperidin-4-ol](/img/structure/B6982302.png)
![N-[(3-bromo-1-methylindol-2-yl)methyl]-1,5-dimethyl-1,2,4-triazol-3-amine;2,2,2-trifluoroacetic acid](/img/structure/B6982320.png)
![5-tert-butyl-N-[(3,5-dibromopyridin-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6982325.png)
![tert-butyl N-[1-[(2-cyanopyrimidin-4-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate](/img/structure/B6982329.png)
![4-[[1-(2-Methylanilino)cyclopentyl]methylamino]pyrimidine-2-carbonitrile](/img/structure/B6982332.png)
![N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-5-fluoro-2,6-dimethylpyrimidin-4-amine](/img/structure/B6982349.png)
![ethyl 2-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethylamino]-4-methylpyrimidine-5-carboxylate](/img/structure/B6982360.png)
